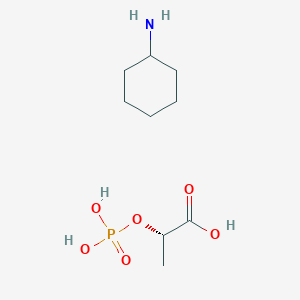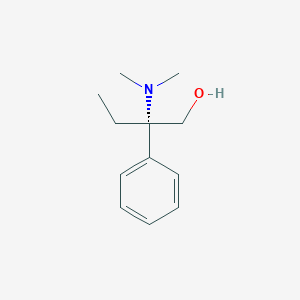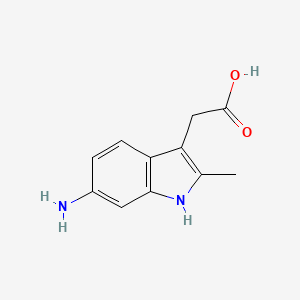
6-Bromo-2-(methylsulfinyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(methylsulfinyl)quinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a bromine atom at the 6th position and a methylsulfinyl group at the 2nd position. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-methylquinoxaline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The methylsulfinyl group can be introduced through oxidation of the corresponding methylthio derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of 6-Bromo-2-(methylsulfinyl)quinoxaline may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(methylsulfinyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of 2-(methylsulfinyl)quinoxaline
Substitution: Formation of various substituted quinoxaline derivatives
Scientific Research Applications
6-Bromo-2-(methylsulfinyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of functional materials and agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2-(methylsulfinyl)quinoxaline involves its interaction with specific molecular targets and pathways. The bromine and methylsulfinyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinoxaline
- 2-(Methylsulfinyl)quinoxaline
- 6-Bromo-2-methylquinoxaline
Uniqueness
6-Bromo-2-(methylsulfinyl)quinoxaline is unique due to the presence of both bromine and methylsulfinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN2OS |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
6-bromo-2-methylsulfinylquinoxaline |
InChI |
InChI=1S/C9H7BrN2OS/c1-14(13)9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,1H3 |
InChI Key |
IOQXTEJIQAKZDO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CN=C2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)








![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)

